molecular formula C30H26O14 B1366232 Prodelphinidin B CAS No. 86631-36-9

Prodelphinidin B

Cat. No.: B1366232
CAS No.: 86631-36-9
M. Wt: 610.5 g/mol
InChI Key: RTEDIEITOBJPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Prodelphinidin B, also known as Prodelphinidin B9, is a type of polymeric tannin composed of gallocatechin

Mode of Action

It’s known to yield delphinidin under oxidative conditions , which suggests that it may exert its effects through the generation of this anthocyanidin. Delphinidin is known to exhibit several biological activities through distinct and complex mechanisms .

Biochemical Pathways

This compound is biosynthesized along with procyanidin . The enzyme responsible for its polymerization is still unknown . It’s part of the larger class of flavonoids, which are involved in a wide range of biochemical pathways. Flavonoids like this compound are known to have antioxidant properties , suggesting that they may play a role in protecting cells from oxidative stress.

Pharmacokinetics

It’s known that the bioavailability of flavonoids like this compound can be influenced by their glycosidic forms . Delphinidin, which is yielded from this compound, is found in different glycosidic forms, and its bioavailability is vital for its biological activity .

Result of Action

Given its antioxidant properties , it may help protect cells from damage caused by free radicals. Additionally, delphinidin, which is yielded from this compound, is known to exhibit several biological activities .

Action Environment

Various chemical and environmental factors such as temperature, pH, light, and air can affect the stability of anthocyanins like this compound, leading to easy degradation and decomposition during processing and storage . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Prodelphinidin B plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound-2 3’-O-gallate, a derivative of this compound, has been shown to exhibit antiviral activity by inhibiting the attachment and penetration of herpes simplex virus type 2 into cells . This interaction involves the inhibition of viral proteins and enzymes necessary for viral replication. Additionally, this compound interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by activating the Fas/Fas ligand apoptotic system . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in programmed cell death. Furthermore, this compound modulates cell signaling pathways such as the NF-κB pathway, reducing inflammation and oxidative stress . These effects contribute to its potential therapeutic applications in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to viral proteins, inhibiting their function and preventing viral replication . Additionally, this compound interacts with cellular enzymes, such as cyclin-dependent kinases, inhibiting their activity and leading to cell cycle arrest . This inhibition is crucial for its anti-cancer properties, as it prevents the proliferation of cancer cells. This compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in apoptosis and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under oxidative conditions, maintaining its antioxidant properties . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. In vitro studies have demonstrated that this compound can exert long-term effects on cellular function, such as sustained inhibition of viral replication and prolonged activation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant enzyme activity and reduce oxidative stress . At high doses, it can exhibit cytotoxic effects, leading to cell death . In animal models, this compound has demonstrated dose-dependent anti-cancer effects, with higher doses resulting in greater inhibition of tumor growth . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant activity and viral inhibition. It interacts with enzymes such as catechol-O-methyl transferase, which is involved in the methylation of polyphenolic compounds . This interaction enhances the bioavailability and efficacy of this compound. Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to bind to plasma proteins, facilitating its transport in the bloodstream . Within cells, this compound is distributed to various organelles, including the mitochondria and nucleus, where it exerts its effects on cellular function . The distribution of this compound is crucial for its bioactivity, as it determines the sites of action within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the mitochondria and nucleus, where it interacts with key biomolecules involved in apoptosis and gene expression . This compound contains targeting signals that direct it to specific compartments within the cell, ensuring its proper localization and function. Post-translational modifications, such as phosphorylation and methylation, also play a role in its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prodelphinidin B can be synthesized through the polymerization of gallocatechin and catechin units. The polymerization process involves the formation of bonds between these units, typically under oxidative conditions . The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as green tea leaves and pomegranate peels. The extraction process typically involves the use of solvents like methanol and water, followed by purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Prodelphinidin B undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, this compound can be depolymerized to yield delphinidin . Reduction reactions can convert this compound into its monomeric units, such as gallocatechin and catechin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound include delphinidin, gallocatechin, and catechin. These products retain the antioxidant properties of the parent compound and are often studied for their potential health benefits .

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDIEITOBJPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030250
Record name Prodelphinidin B9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86631-36-9
Record name Prodelphinidin B9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prodelphinidin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

A: Prodelphinidin B-2 3′-O-gallate, a type of this compound, has been shown to exhibit antiviral activity against Herpes Simplex Virus type 2 (HSV-2). It achieves this by inhibiting viral attachment and penetration into the host cell. Additionally, it disrupts the late stages of the viral infection cycle, potentially by interfering with viral assembly or egress. [] Another study found that this compound-2 3,3'-di-O-gallate induces apoptosis in MCF-7 breast cancer cells through the Fas/Fas ligand apoptotic pathway. []

A: While the provided abstracts do not offer specific spectroscopic data for this compound, they provide insights into its structure. Prodelphinidin B9, a novel compound, has been identified as (2S, 3S, 4S; 2R, 3S)-{4,8}-{(+)-epigallocatechin-(+)-catechin}. This nomenclature suggests it is a dimer composed of (+)-epigallocatechin and (+)-catechin units linked at specific positions. [] Accurate molecular formula and weight would require further analysis based on the specific isomer.

ANone: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary reported mechanisms of action revolve around antiviral and anticancer activities.

ANone: The provided abstracts lack information on computational chemistry and modeling studies specifically focusing on this compound.

A: The research highlights that the presence of gallate groups in this compound structures can significantly influence their biological activity. For instance, this compound-2 3′-O-gallate exhibited stronger anti-HSV-2 activity compared to its non-gallate counterpart. [] In another study, this compound-3 3-O-gallate, containing a gallate group, demonstrated a higher inhibitory effect on the angiotensin-converting enzyme compared to other Prodelphinidins. [] These findings suggest that the presence and position of gallate groups play a crucial role in the potency and selectivity of this compound compounds.

ANone: The provided abstracts do not delve into specific formulation strategies or the impact of different formulations on the stability, solubility, or bioavailability of this compound.

A: While the provided abstracts do not delve into the historical context of this compound research, they showcase its evolving role in understanding its biological activities. The identification of Prodelphinidin B9 as a novel compound in beer [] marks a milestone in understanding the diversity of this compound isomers and their potential sources. Furthermore, the discovery of this compound-2 3,3′-di-O-gallate's anti-tumor activity against MCF-7 cells through the Fas-mediated pathway [] signifies a crucial step towards exploring its therapeutic potential for cancer treatment. These findings contribute to the growing body of knowledge surrounding this compound and pave the way for future research into its potential applications.

A: Although the provided abstracts mainly focus on the biological and chemical aspects of this compound, the research hints at potential cross-disciplinary applications. For instance, the study highlighting the stability of this compound-3 containing essence in cosmetic formulations [, ] suggests potential collaborations between chemists and cosmetic scientists to develop novel skincare products with enhanced efficacy and stability. Additionally, the exploration of this compound's antiviral [] and anticancer activities [] could benefit from collaborations with virologists, oncologists, and pharmacologists to develop targeted therapies with improved efficacy and safety profiles. Such collaborations can facilitate a comprehensive understanding of this compound and unlock its potential applications in various fields.

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